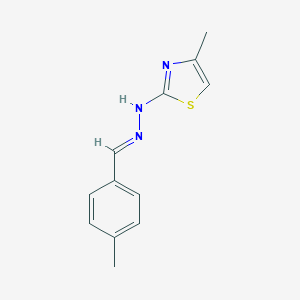![molecular formula C17H23BrN2O B255378 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol](/img/structure/B255378.png)
6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol, also known as BAEQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation. Additionally, 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol inhibits the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol has also been shown to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. In addition, 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol has been shown to inhibit the activity of AKT, which is involved in cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol is its potential as a fluorescent probe for the detection of metal ions. 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol has been shown to selectively bind to copper ions, making it a useful tool for the determination of trace amounts of copper in water samples. However, one limitation of 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol is its limited solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are several future directions for research on 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol. One area of interest is the development of 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol as an anti-cancer agent. Further studies are needed to determine the efficacy of 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol in vivo and to investigate its potential as a therapeutic agent for the treatment of cancer. Another area of interest is the development of 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol as a fluorescent probe for the detection of other metal ions. Studies are needed to determine the selectivity and sensitivity of 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol for other metal ions, such as zinc and cadmium. Additionally, further studies are needed to investigate the mechanism of action of 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol and to identify other enzymes and proteins that it may inhibit.
Métodos De Síntesis
6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol can be synthesized using a multi-step process that involves the reaction of 2-methyl-4-hydroxyquinoline with butyl(ethyl)amine, followed by bromination using N-bromosuccinimide. This process yields 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol as a white crystalline solid with a melting point of 167-169°C.
Aplicaciones Científicas De Investigación
6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol has been investigated for its potential as an anti-cancer agent. Studies have shown that 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol inhibits the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In materials science, 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol has been studied for its potential as a fluorescent probe for the detection of metal ions. In analytical chemistry, 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol has been used as a reagent for the determination of trace amounts of copper in water samples.
Propiedades
Nombre del producto |
6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol |
|---|---|
Fórmula molecular |
C17H23BrN2O |
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
6-bromo-3-[[butyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H23BrN2O/c1-4-6-9-20(5-2)11-15-12(3)19-16-8-7-13(18)10-14(16)17(15)21/h7-8,10H,4-6,9,11H2,1-3H3,(H,19,21) |
Clave InChI |
UCOXSEPSZDYGLK-UHFFFAOYSA-N |
SMILES isomérico |
CCCCN(CC)CC1=C(N=C2C=CC(=CC2=C1O)Br)C |
SMILES |
CCCCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)Br)C |
SMILES canónico |
CCCCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B255317.png)

![methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255319.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B255323.png)
![(5E)-2-(2-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255327.png)
![2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B255330.png)

